
4-Cyano-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-phenylbutanoic acid is a chemical compound that has gained increasing attention in research and industry due to its unique properties. It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) . The molecular formula is C11H11NO2 .
Chemical Reactions Analysis
The Knoevenagel Condensation is a key reaction involved in the formation of this compound . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Quantum Chemical Computations and Molecular Docking : This study focuses on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, which is closely related to 4-cyano-3-phenylbutanoic acid. The research explores its potential in anticonvulsant activity through molecular docking studies (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Derivative Synthesis : Another paper explores the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups, leading to the creation of tetrazole-containing derivatives. This chemical transformation is significant for further applications in synthesis and drug development (Putis, Shuvalova, & Ostrovskii, 2008).
Ring-opening Reaction : This research investigates the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone hemiacetals, cyclopropanols, and cyclopropanone cyanohydrins to yield 4-phenylbutanoic acid derivatives, demonstrating a potential pathway for producing variants of this compound (Oku, Iwamoto, Sanada, & Abe, 1992).
Enzymatic Desymmetrization : A study on the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles leading to the production of (S)-3-substituted 4-cyanobutanoic acids, which are closely related to this compound. This process illustrates the potential of using biocatalysis for producing enantiomerically pure compounds (Wang, Liu, & Li, 2002).
Mecanismo De Acción
Target of Action
It’s worth noting that phenylbutyric acid, a compound with a similar structure, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
Phenylbutyric acid, a structurally similar compound, is known to demonstrate a number of cellular and biological effects .
Biochemical Pathways
Phenylbutyric acid, a structurally similar compound, is known to affect several pathways .
Result of Action
Phenylbutyric acid, a structurally similar compound, is known to have a number of cellular and biological effects .
Safety and Hazards
The safety information for 4-Cyano-3-phenylbutanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
Relevant Papers
Several relevant papers were retrieved during the search. These papers discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of this compound.
Propiedades
IUPAC Name |
4-cyano-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGSUTHFZYOIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
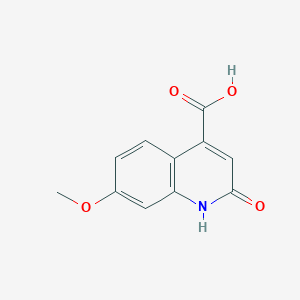
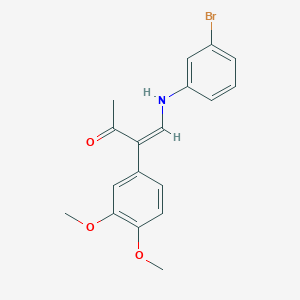
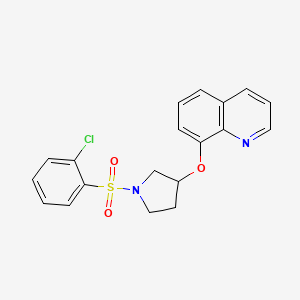
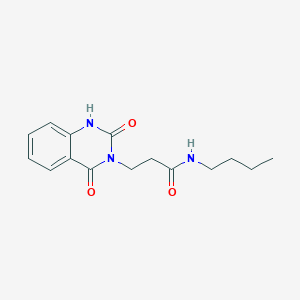
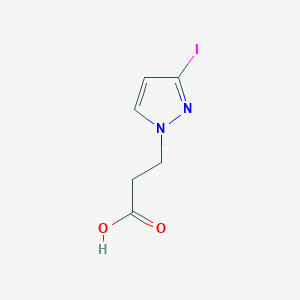

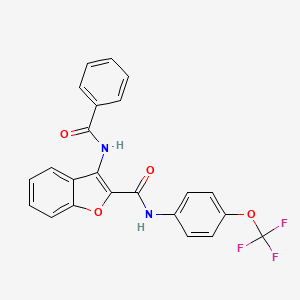
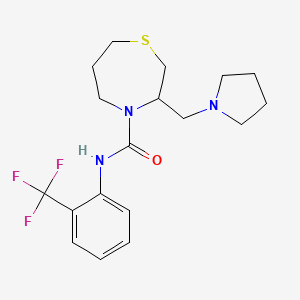
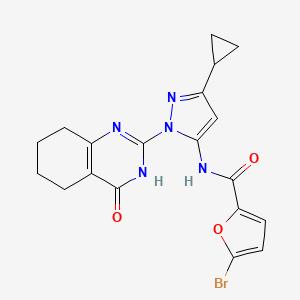
![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
![N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2994112.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
